Cas no 341010-40-0 (5-Amino-6-chloroquinoline)

5-Amino-6-chloroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 5-Amino-6-chloroquinoline
- 6-Chloroquinolin-5-amine
- 5-Amino-6-chlorchinolin
- 5-Quinolinamine,6-chloro
- 6-chloro-quinolin-5-ylamine
- 5-Quinolinamine, 6-chloro-
- 5-Quinolinamine,6-chloro-
- MKJUMRMBGSXZBU-UHFFFAOYSA-N
- BCP11502
- FCH846601
- ST2411715
- AX8168429
- AB0024313
- AM20061667
- W5559
- 010C400
-
- MDL: MFCD02947117
- Inchi: 1S/C9H7ClN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2
- InChI Key: MKJUMRMBGSXZBU-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C([H])C2=C(C([H])=C([H])C([H])=N2)C=1N([H])[H]
Computed Properties
- Exact Mass: 178.03000
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- XLogP3: 1.8
- Topological Polar Surface Area: 38.9
Experimental Properties
- Boiling Point: 331.1°C at 760 mmHg
- PSA: 38.91000
- LogP: 3.05160
5-Amino-6-chloroquinoline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
5-Amino-6-chloroquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Amino-6-chloroquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A596030-1000mg |
5-Amino-6-chloroquinoline |
341010-40-0 | 1g |
$ 207.00 | 2023-04-19 | ||
Enamine | EN300-6474368-0.25g |
6-chloroquinolin-5-amine |
341010-40-0 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY103081-1g |
4-Nitrophenyl 4-(2-Pyridyldisulfanyl)benzyl Carbonate |
341010-40-0 | ≥95% | 1g |
¥128.0 | 2023-09-15 | |
eNovation Chemicals LLC | D504436-1g |
6-Chloroquinolin-5-aMine |
341010-40-0 | 97% | 1g |
$140 | 2024-05-24 | |
eNovation Chemicals LLC | D959196-25g |
6-CHLOROQUINOLIN-5-AMINE |
341010-40-0 | 98% | 25g |
$380 | 2024-06-06 | |
Fluorochem | 079549-5g |
5-Amino-6-chloroquinoline |
341010-40-0 | 95% | 5g |
£196.00 | 2022-03-01 | |
TRC | A596030-250mg |
5-Amino-6-chloroquinoline |
341010-40-0 | 250mg |
$ 110.00 | 2023-04-19 | ||
Chemenu | CM143075-5g |
5-Amino-6-chloroquinoline |
341010-40-0 | 98% | 5g |
$262 | 2021-08-05 | |
Ambeed | A168523-5g |
5-Amino-6-chloroquinoline |
341010-40-0 | 98% | 5g |
$123.0 | 2024-04-19 | |
1PlusChem | 1P00C1GA-250mg |
6-CHLOROQUINOLIN-5-AMINE |
341010-40-0 | 98% | 250mg |
$6.00 | 2025-02-25 |
5-Amino-6-chloroquinoline Related Literature
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
Additional information on 5-Amino-6-chloroquinoline
Recent Advances in the Study of 5-Amino-6-chloroquinoline (CAS: 341010-40-0) in Chemical Biology and Pharmaceutical Research
5-Amino-6-chloroquinoline (CAS: 341010-40-0) is a quinoline derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including potential therapeutic agents for infectious diseases, cancer, and neurological disorders. Recent studies have explored its molecular mechanisms, synthetic pathways, and pharmacological properties, shedding light on its potential as a promising scaffold for drug development.
One of the most notable advancements in the study of 5-Amino-6-chloroquinoline is its role as a building block for antimalarial and antiviral agents. Researchers have demonstrated that modifications to the quinoline core can enhance binding affinity to target proteins, such as Plasmodium falciparum enzymes or viral polymerases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of novel 5-Amino-6-chloroquinoline derivatives with improved efficacy against drug-resistant malaria strains. The study highlighted the compound's ability to inhibit heme detoxification pathways, a critical mechanism for antimalarial activity.
In addition to its antimalarial potential, 5-Amino-6-chloroquinoline has shown promise in oncology research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed that certain derivatives of this compound exhibit potent inhibitory effects on protein kinases involved in cancer cell proliferation. The study utilized structure-activity relationship (SAR) analysis to identify key functional groups that enhance selectivity and reduce off-target effects. These findings underscore the compound's potential as a scaffold for developing targeted cancer therapies.
The synthetic accessibility of 5-Amino-6-chloroquinoline has also been a focus of recent research. Advances in green chemistry have led to the development of more efficient and environmentally friendly synthesis routes. A 2022 paper in Organic Process Research & Development described a novel catalytic method for producing 5-Amino-6-chloroquinoline with higher yields and reduced waste generation. This methodological improvement is particularly relevant for scaling up production for preclinical and clinical studies.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 5-Amino-6-chloroquinoline-based compounds. Recent pharmacokinetic studies have identified issues such as poor bioavailability and rapid metabolism, which may limit their therapeutic potential. However, innovative formulation strategies, including nanoparticle-based delivery systems, are being explored to address these limitations. A 2023 study in the International Journal of Pharmaceutics demonstrated that encapsulating 5-Amino-6-chloroquinoline derivatives in polymeric nanoparticles significantly improved their stability and tissue distribution.
In conclusion, 5-Amino-6-chloroquinoline (CAS: 341010-40-0) continues to be a valuable compound in chemical biology and pharmaceutical research. Recent studies have expanded our understanding of its therapeutic potential, synthetic accessibility, and pharmacological challenges. As research progresses, this quinoline derivative may pave the way for novel treatments for various diseases, particularly in areas where current therapies face limitations. Future directions include further optimization of its derivatives and exploration of combination therapies to maximize clinical benefits.
341010-40-0 (5-Amino-6-chloroquinoline) Related Products
- 2172597-19-0(methyl 2-(1-hydroxy-3,3,5-trimethylcyclohexyl)-2-methylpropanoate)
- 2411194-35-7(1-4-(2-methylbutan-2-yl)piperazin-1-ylprop-2-en-1-one)
- 2228177-62-4(1-(2-azidoethyl)-2,3,4-trifluorobenzene)
- 1804369-92-3(3-(Chloromethyl)-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carbonyl chloride)
- 1007515-16-3(3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid)
- 2680776-26-3(benzyl N-(1-cyanoethyl)-N-{3-(trifluoromethyl)phenylmethyl}carbamate)
- 1522556-12-2(3-(3-Amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid)
- 1859447-97-4(1-[Cyclohexyl(methyl)amino]-3-fluoropropan-2-ol)
- 679-13-0(Butanedioyl difluoride,2,2,3,3-tetrafluoro-)
- 1261912-06-4(2-(5-chloro-2-methoxyphenyl)-6-fluorobenzoic Acid)
